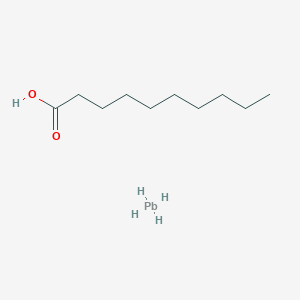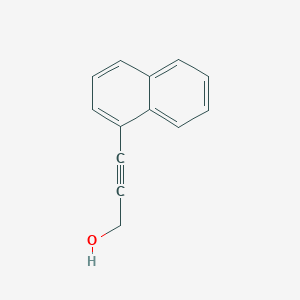
3-(1-Naphthyl)-2-propyn-1-ol
Vue d'ensemble
Description
3-(1-Naphthyl)-2-propyn-1-ol, also known as NAP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NAP is a member of the propargyl alcohol family and is a chiral molecule with a molecular weight of 186.23 g/mol. This compound has a unique structure that makes it a promising candidate for various research applications, including drug discovery, chemical biology, and material science.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
“3-(1-Naphthyl)-2-propyn-1-ol” serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .
Organic Synthesis
This compound is used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its alkyne group is reactive and can undergo various catalytic reactions to form complex organic molecules .
Material Science
In material science, “3-naphthalen-1-ylprop-2-yn-1-ol” can be utilized to create novel organic frameworks. These frameworks have potential applications in the development of new materials with unique properties such as conductivity or luminescence .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It can help in the calibration of instruments and ensure the accuracy of analytical methods .
Antimicrobial Research
Derivatives of “3-(1-Naphthyl)-2-propyn-1-ol” have been studied for their antimicrobial properties. Research has shown that certain modifications to the compound can enhance its efficacy against various bacterial strains .
Nanotechnology
In the field of nanotechnology, “3-naphthalen-1-ylprop-2-yn-1-ol” can be used to synthesize nanoparticles with potential applications in drug delivery and diagnostic imaging .
Catalysis
The compound can act as a ligand for transition metals, forming complexes that are used as catalysts in organic reactions. These catalysts can increase the efficiency and selectivity of chemical processes .
Environmental Science
Research into the environmental applications of “3-(1-Naphthyl)-2-propyn-1-ol” includes its use in the degradation of pollutants. Its chemical structure may be tailored to interact with specific contaminants, aiding in their breakdown .
Propriétés
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-2-propyn-1-ol | |
CAS RN |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

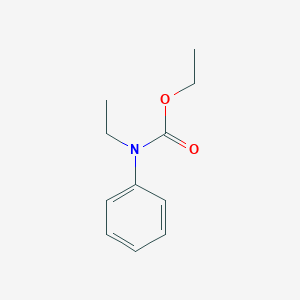
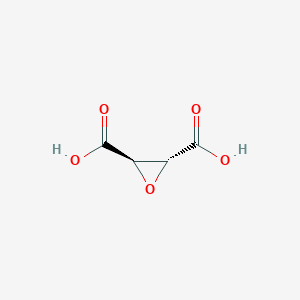
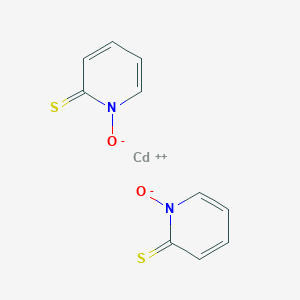
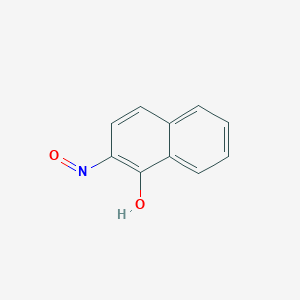
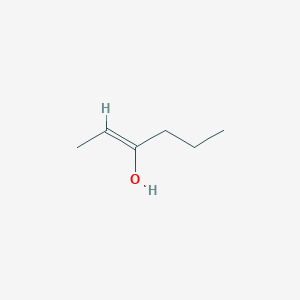
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
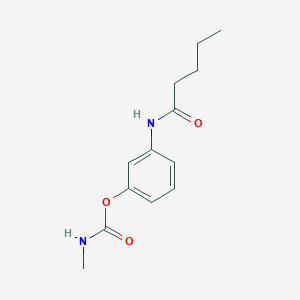
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
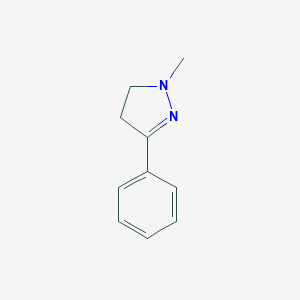
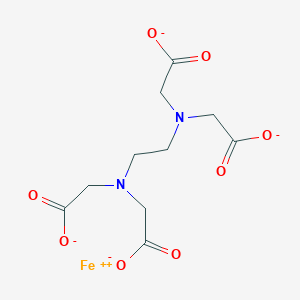
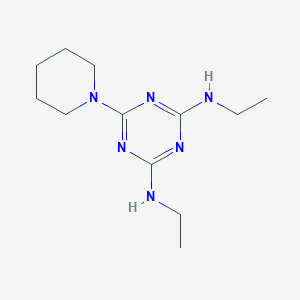

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
